4-Amino-1-methylindolin-2-one
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Overview
Description
4-Amino-1-methylindolin-2-one is a heterocyclic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 4-Amino-1-methylindolin-2-one, often involves classical methods such as the Bartoli indole synthesis, Hemetsberger indole synthesis, and Bischler indole synthesis . These methods typically start from ortho-substituted anilines or halobenzenes, followed by cyclization with C–C or C–N bond formation .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and sourcing of raw materials. Companies like ChemScene and Biosynth offer bulk manufacturing and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-methylindolin-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include titanium(III) chloride for reductive amination and various catalysts for cycloaddition reactions .
Major Products: The major products formed from these reactions include diverse heterocyclic frameworks such as cycloheptaindoles, tetrahydrocarbazoles, and indolines .
Scientific Research Applications
4-Amino-1-methylindolin-2-one is used in a variety of research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-1-methylindolin-2-one involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways may vary depending on the specific application and biological activity being studied.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-3-(methoxyimino)indolin-2-one: A compound used in the synthesis of bioactive indole derivatives.
Uniqueness: 4-Amino-1-methylindolin-2-one stands out due to its specific structure and the presence of an amino group at the 4-position, which may contribute to its unique biological activities and applications in various fields.
Properties
IUPAC Name |
4-amino-1-methyl-3H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBNVRAJAJBCBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C(C=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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